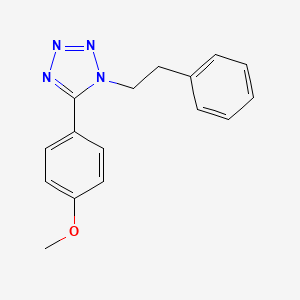
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. MPTT has been studied for its unique properties, such as its ability to form stable complexes with metal ions and its potential as a fluorescent probe.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is not fully understood. However, studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can form stable complexes with metal ions, leading to changes in the fluorescence properties of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health are not fully understood, and more research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for detecting metal ions in biological systems and environmental samples. However, one limitation of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as an anti-cancer agent and to determine its mechanism of action. Additionally, further research is needed to determine the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health and to develop safer and more effective derivatives of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.
合成法
The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl bromide, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the cyclization of the intermediate product with acetic anhydride and triethylamine. The yield of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be optimized by adjusting the reaction conditions, such as the reaction time and temperature.
科学的研究の応用
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In environmental science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a sensor for detecting heavy metal ions in water.
特性
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKOSRBSFIIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

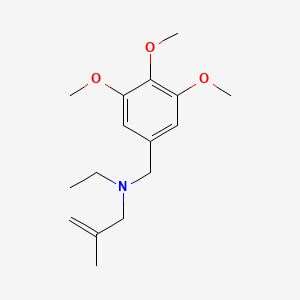

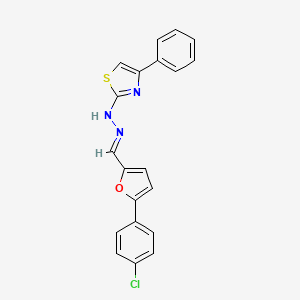
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

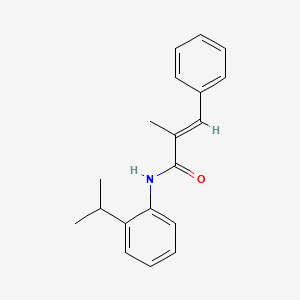
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
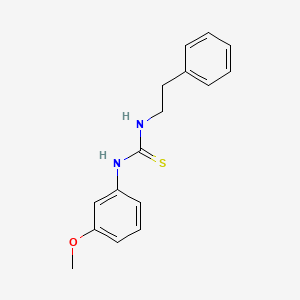

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
